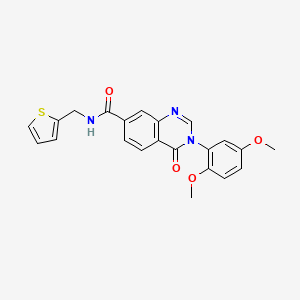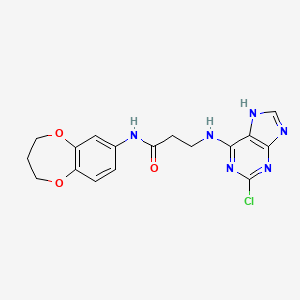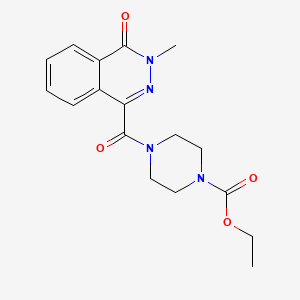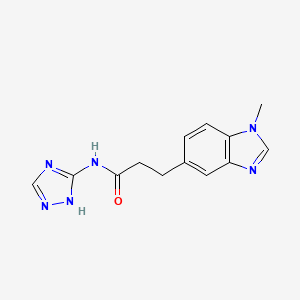![molecular formula C20H25BrN4O3 B12173819 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone](/img/structure/B12173819.png)
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety, a morpholine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Formation of Indole Derivative: The 5-bromoindole is then reacted with an appropriate acylating agent to introduce the ethanone group.
Piperazine and Morpholine Introduction: The intermediate product is further reacted with piperazine and morpholine derivatives under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a crucial role in binding to these targets, while the morpholine and piperazine rings may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-3-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone
- 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(pyrimidin-2-yl)-2-oxoethyl]piperazin-1-yl}ethanone
Uniqueness
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H25BrN4O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[4-[2-(5-bromoindol-1-yl)acetyl]piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H25BrN4O3/c21-17-1-2-18-16(13-17)3-4-25(18)15-20(27)23-7-5-22(6-8-23)14-19(26)24-9-11-28-12-10-24/h1-4,13H,5-12,14-15H2 |
InChI Key |
RSVVARJZMGPYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B12173764.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12173771.png)
![4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol](/img/structure/B12173789.png)


![7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12173826.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B12173831.png)
![N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12173833.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12173837.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate](/img/structure/B12173841.png)
